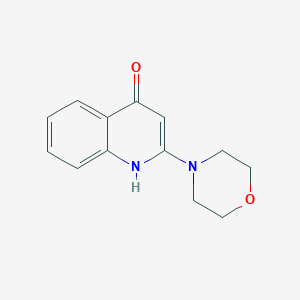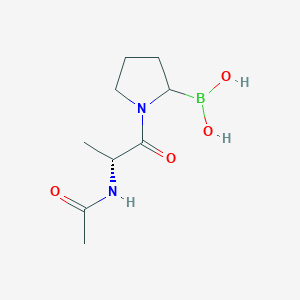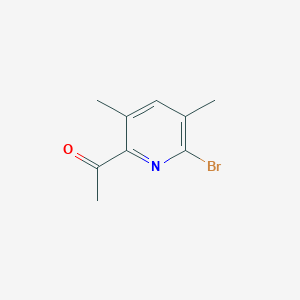![molecular formula C13H11N3O B11879417 5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one CAS No. 79899-05-1](/img/structure/B11879417.png)
5-Methyl-2-phenyl-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of imidazopyridines These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core. Subsequent functionalization steps, such as methylation and phenylation, can be carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-B]PYRIDINE: Similar structure but with an amino group instead of a hydroxyl group.
1-METHYL-6-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-2-AMINE: Similar structure but with an amine group at a different position.
Uniqueness
5-METHYL-2-PHENYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
79899-05-1 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C13H11N3O/c1-8-7-10(17)11-13(14-8)16-12(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17) |
Clé InChI |
UVNVNXQEKJOTJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1)N=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Methoxy-[2,4'-bipyridine]-3-carboxylic acid](/img/structure/B11879341.png)

![4-Fluoro-10,11-dihydro-5H-dibenzo[A,D][7]annulen-5-one](/img/structure/B11879360.png)
![3-Acetyl-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11879365.png)
![1-(2-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11879369.png)


![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B11879389.png)

![1H-Pyrazolo[3,4-b]pyridin-3-amine, 6-methyl-4-phenyl-](/img/structure/B11879397.png)

![6-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione](/img/structure/B11879406.png)
![1-Methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11879408.png)
![[2,4'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11879411.png)
